(R)-(-)-Praziquantel (R)-(-)-Praziquantel (R)-Praziquantel is under investigation in clinical trial NCT02271984 (Relative Bioavailability Trial of L-Praziquantel in Healthy Volunteers).
Brand Name: Vulcanchem
CAS No.: 57452-98-9
VCID: VC0541904
InChI: InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1
SMILES: C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol

(R)-(-)-Praziquantel

CAS No.: 57452-98-9

Inhibitors

VCID: VC0541904

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(R)-(-)-Praziquantel - 57452-98-9

CAS No. 57452-98-9
Product Name (R)-(-)-Praziquantel
Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
IUPAC Name (11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Standard InChI InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1
Standard InChIKey FSVJFNAIGNNGKK-KRWDZBQOSA-N
Isomeric SMILES C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2
SMILES C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Canonical SMILES C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Appearance Solid powder
Description (R)-Praziquantel is under investigation in clinical trial NCT02271984 (Relative Bioavailability Trial of L-Praziquantel in Healthy Volunteers).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (R)-Praziquantel; (R)Praziquantel; (R) Praziquantel; R-Praziquantel; R Praziquantel; (R)-PZQ; (R) PZQ; (R)PZQ; (-)-Praziquantel; (-) Praziquantel; arpraziquantel
Reference 1: Bowman DD, Drake J. Examination of the "susceptibility gap" in the treatment of canine heartworm infection. Parasit Vectors. 2017 Nov 9;10(Suppl 2):513. doi: 10.1186/s13071-017-2433-9. Review. PubMed PMID: 29143689; PubMed Central PMCID: PMC5688481.
2: da Silva VBR, Campos BRKL, de Oliveira JF, Decout JL, do Carmo Alves de Lima M. Medicinal chemistry of antischistosomal drugs: Praziquantel and oxamniquine. Bioorg Med Chem. 2017 Jul 1;25(13):3259-3277. doi: 10.1016/j.bmc.2017.04.031. Epub 2017 Apr 27. Review. PubMed PMID: 28495384.
3: Bustinduy AL, Wright S, Joekes EC, Kabatereine NB, Reinhard-Rupp J, King CH, Stothard JR. One hundred years of neglect in paediatric schistosomiasis. Parasitology. 2017 Oct;144(12):1613-1623. doi: 10.1017/S0031182017000014. Epub 2017 Mar 1. Review. PubMed PMID: 28245890.
4: Price A, Verma A, Welfare W. Are health education interventions effective for the control and prevention of urogenital schistosomiasis in sub-Saharan Africa? A systematic review. Trans R Soc Trop Med Hyg. 2015 Apr;109(4):239-44. doi: 10.1093/trstmh/trv008. Epub 2015 Feb 10. Review. PubMed PMID: 25669840.
5: Olliaro P, Delgado-Romero P, Keiser J. The little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). J Antimicrob Chemother. 2014 Apr;69(4):863-70. doi: 10.1093/jac/dkt491. Epub 2014 Jan 2. Review. PubMed PMID: 24390933.
6: Xiao SH, Keiser J, Chen MG, Tanner M, Utzinger J. Research and development of antischistosomal drugs in the People's Republic of China a 60-year review. Adv Parasitol. 2010;73:231-95. doi: 10.1016/S0065-308X(10)73009-8. Review. PubMed PMID: 20627145.
7: Papanikolaou A. Osseous hydatid disease. Trans R Soc Trop Med Hyg. 2008 Mar;102(3):233-8. Epub 2007 Nov 9. Review. PubMed PMID: 17996916.
8: Carod-Artal FJ. Neurological complications of Schistosoma infection. Trans R Soc Trop Med Hyg. 2008 Feb;102(2):107-16. Epub 2007 Oct 1. Review. PubMed PMID: 17905371.
9: Olsen A. Efficacy and safety of drug combinations in the treatment of schistosomiasis, soil-transmitted helminthiasis, lymphatic filariasis and onchocerciasis. Trans R Soc Trop Med Hyg. 2007 Aug;101(8):747-58. Epub 2007 May 3. Review. PubMed PMID: 17481681.
10: Gutteridge WE. TDR collaboration with the pharmaceutical industry. Trans R Soc Trop Med Hyg. 2006 Dec;100 Suppl 1:S21-5. Epub 2006 May 26. Review. PubMed PMID: 16730039.
11: Strickland GT. Liver disease in Egypt: hepatitis C superseded schistosomiasis as a result of iatrogenic and biological factors. Hepatology. 2006 May;43(5):915-22. Review. PubMed PMID: 16628669.
12: Doenhoff MJ, Kusel JR, Coles GC, Cioli D. Resistance of Schistosoma mansoni to praziquantel: is there a problem? Trans R Soc Trop Med Hyg. 2002 Sep-Oct;96(5):465-9. Review. PubMed PMID: 12474468.
13: Cook GC. Taeniasis and cysticercosis. J R Soc Med. 1998 Oct;91(10):534-5. Review. PubMed PMID: 10070374; PubMed Central PMCID: PMC1296913.
14: Strickland GT, Abdel-Wahab MF. Abdominal ultrasonography for assessing morbidity from schistosomiasis. 1. Community studies. Trans R Soc Trop Med Hyg. 1993 Mar-Apr;87(2):132-4. Review. PubMed PMID: 8337708.
15: Pejaver RK. Cerebral neurocysticercosis--case report and review. J R Soc Health. 1992 Aug;112(4):170-1. Review. PubMed PMID: 1433148.
16: Cook GC. The clinical significance of gastrointestinal helminths--a review. Trans R Soc Trop Med Hyg. 1986;80(5):675-85. Review. PubMed PMID: 3299885.
PubChem Compound 445900
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator